2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole
CAS No.: 72836-33-0
Cat. No.: VC0005988
Molecular Formula: C9H8ClN3S2
Molecular Weight: 257.8 g/mol
* For research use only. Not for human or veterinary use.
![2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole - 72836-33-0](/images/no_structure.jpg)
CAS No. | 72836-33-0 |
---|---|
Molecular Formula | C9H8ClN3S2 |
Molecular Weight | 257.8 g/mol |
IUPAC Name | 5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
Standard InChI | InChI=1S/C9H8ClN3S2/c10-7-3-1-6(2-4-7)5-14-9-13-12-8(11)15-9/h1-4H,5H2,(H2,11,12) |
Standard InChI Key | SPABJFQNGHSGMG-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CSC2=NN=C(S2)N)Cl |
Canonical SMILES | C1=CC(=CC=C1CSC2=NN=C(S2)N)Cl |
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound's structure (C₉H₈ClN₃S₂, MW 257.8 g/mol) features a 1,3,4-thiadiazole ring system with three distinct substituents:
-
Position 2: Primary amino group (-NH₂) contributing to hydrogen bonding capacity
-
Position 5: 4-Chlorobenzylthio substituent [(4-Cl-C₆H₄)-CH₂-S-] providing hydrophobic character
-
Heteroatoms: Sulfur and nitrogen atoms within the thiadiazole ring enabling π-π stacking interactions
X-ray diffraction studies of analogous thiadiazoles reveal nearly planar ring systems (deviation <0.05Å) with bond lengths of 1.67Å (C-S) and 1.29Å (C-N), consistent with aromatic delocalization . The dihedral angle between the thiadiazole ring and chlorophenyl group measures 85.7°±2.3°, optimizing steric accommodation while maintaining conjugation .
Spectral Characterization
Key spectroscopic signatures from recent studies include:
The UV-Vis spectrum in methanol exhibits λmax at 274 nm (ε = 12,450 M⁻¹cm⁻¹) attributed to π→π* transitions within the conjugated system .
Synthetic Methodologies
Solid-Phase Mechanochemical Synthesis
The patent CN103936691A describes an optimized protocol yielding >91% purity :
-
Reagent Ratios: Thiosemicarbazide:carboxylic acid:PCl5 = 1:1.05:1.1 (mol/mol)
-
Grinding Procedure: Dry reactants ground at 25°C for 15-20 minutes until homogeneous
-
Post-Processing:
-
Neutralization with 10% NaHCO3 to pH 8.1
-
Recrystallization from ethanol/water (3:1 v/v)
-
Comparative studies show this method reduces reaction time from 6-8 hours (traditional liquid-phase) to 45 minutes while eliminating solvent waste .
Analytical Validation
HPLC purity assessments using C18 columns (ACN:H2O 65:35 mobile phase) demonstrate:
-
Retention time: 6.72 ±0.3 minutes
-
Peak area purity: 98.4-99.1% across 5 batches
Thermogravimetric analysis reveals decomposition onset at 218°C, suggesting adequate thermal stability for pharmaceutical formulation .
Pharmacological Profile
Antimicrobial Activity
Against WHO-priority pathogens (MIC values in μg/mL):
Pathogen | MIC | Comparator (Ciprofloxacin) | Reference |
---|---|---|---|
S. aureus (MRSA) | 8.2 | 1.5 | |
E. coli (ESBL) | 16.7 | 0.8 | |
C. albicans | 32.4 | 64.0 (Fluconazole) |
Mechanistic studies indicate membrane disruption via thiol group alkylation and inhibition of dihydrofolate reductase (Ki = 0.48 μM) .
Anticonvulsant Effects
In maximal electroshock (MES) models:
-
ED50: 38 mg/kg (vs. 25 mg/kg for phenytoin)
-
Protection: 82% seizure suppression at 50 mg/kg
-
Neurotoxicity: Rotarod impairment TD50 = 120 mg/kg (therapeutic index 3.16)
Molecular docking shows strong binding to voltage-gated sodium channels (ΔG = -9.8 kcal/mol) through interactions with Tyr177 and Arg850 residues .
Structure-Activity Relationships
Key modifications influencing bioactivity:
-
4-Chloro substitution: Enhances microbial membrane penetration (logP increases from 1.8 to 2.4 vs. non-chlorinated analog)
-
Thioether linkage: Critical for ROS generation (2.3-fold ↑ vs. sulfonyl derivatives)
Quantitative SAR models (r²=0.89) identify polar surface area <75Ų and molar refractivity 65-75 as optimal for blood-brain barrier penetration .
Toxicology and Pharmacokinetics
Acute Toxicity
-
LD50 (oral, rat): 1,250 mg/kg
-
NOAEL: 50 mg/kg/day (28-day study)
-
Major Findings: Transient hepatic enzyme elevation (ALT ↑220%) at 300 mg/kg
ADME Properties
Parameter | Value | Method |
---|---|---|
Plasma protein binding | 89.2% ±1.8 | Equilibrium dialysis |
t₁/₂ (iv) | 2.8 ±0.3 hours | HPLC-MS/MS |
Bioavailability | 58.4% (oral) | Rat portal vein cannulation |
CYP3A4 inhibition | IC50 = 19.8 μM | Fluorescent probe assay |
Notable first-pass metabolism via glucuronidation (62% of dose) and sulfation (28%) .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume